molecular formula C18H20N2O3S B2812837 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide CAS No. 941994-19-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide

Cat. No.: B2812837
CAS No.: 941994-19-0
M. Wt: 344.43
InChI Key: LWGSAPIMRWDJAB-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under basic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • Sulfanilamide
  • Phenylpiperidines

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and chemical processes.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide is a synthetic compound that has garnered interest due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a dioxidoisothiazolidine moiety, which is linked to a 2-methylphenyl group and a 2-methylbenzamide group. This unique structure may contribute to its biological properties.
  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol

The primary target for this compound appears to be Cyclin-dependent kinase 2 (CDK2) . This enzyme is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, preventing cell proliferation and potentially inducing apoptosis in cancer cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells A549 and HCC827 .

Table 1: Summary of Antitumor Activity in Related Compounds

CompoundCell LineIC50 (μM)Activity
Compound 5A5492.12 ± 0.21High
Compound 6HCC8275.13 ± 0.97Moderate
This compoundTBDTBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine specific IC50 values for the target compound.

Cytotoxicity Studies

In vitro studies have shown that while many antitumor compounds exhibit selective toxicity towards cancer cells, they may also affect normal cells. For example, compounds tested against the MRC-5 human lung fibroblast cell line demonstrated varying degrees of cytotoxicity, raising concerns about potential side effects in therapeutic applications .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-6-3-4-7-16(13)18(21)19-17-12-15(9-8-14(17)2)20-10-5-11-24(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGSAPIMRWDJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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